4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions. The aminoethyl and thiol groups are both nucleophilic and could react with electrophiles. The triazole ring is aromatic and relatively stable, but could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Triazole Derivatives: Synthesis and Applications
Triazoles represent a critical class of heterocyclic compounds, notable for their diverse structural variations and significant biological activities. The extensive study of triazoles, including their synthesis and potential as new drugs, underscores their importance in developing treatments for various diseases. The exploration of novel triazoles has highlighted their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Researchers have emphasized the need for new, more efficient preparations of these compounds that align with principles of green chemistry and sustainability (Ferreira et al., 2013).
Reactivity of Triazole-3-thione Derivatives
Recent reviews have illuminated the significant antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives, comparing their properties to those of biogenic amino acids like cysteine. Such comparisons shed light on new chemical transformations and applications for this class of compounds, suggesting a promising avenue for further research (Kaplaushenko, 2019).
Amino-1,2,4-triazoles in Organic Synthesis
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, finding use in pharmaceuticals, agricultural products, dyes, and high-energy materials. Their utility in producing analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties demonstrates the versatility and wide application range of these compounds (Nazarov et al., 2021).
Physico-Chemical Properties and Uses
The synthesis and study of the physico-chemical properties of 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole reveal their extensive use in various fields, including pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural sectors. These derivatives are integral to producing optical materials, photosensitizers, antioxidants, and corrosion inhibitors, emphasizing their significance in practical applications (Parchenko, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;;/h5H,1-4,8H2,(H,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKFMORCKSRUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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